molecular formula C14H20N2 B5697426 (1-ethylpropyl)(1H-indol-3-ylmethyl)amine

(1-ethylpropyl)(1H-indol-3-ylmethyl)amine

Cat. No. B5697426
M. Wt: 216.32 g/mol
InChI Key: JNRHKIDNQYRACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethylpropyl)(1H-indol-3-ylmethyl)amine, also known as 1-EBIO, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the potassium channel, which plays a crucial role in regulating the electrical activity of cells. 1-EBIO has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for studying the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of (1-ethylpropyl)(1H-indol-3-ylmethyl)amine involves the activation of the potassium channel, which leads to an increase in potassium ion efflux from cells. This results in membrane hyperpolarization, which reduces the excitability of cells. The activation of the potassium channel also leads to an increase in the activity of the calcium-activated potassium channel, which further enhances the hyperpolarization of cells.
Biochemical and Physiological Effects:
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the calcium-activated potassium channel, which leads to membrane hyperpolarization and reduces the excitability of cells. This has been shown to have a variety of physiological effects such as reducing smooth muscle contraction, decreasing neuronal excitability, and increasing insulin secretion.

Advantages and Limitations for Lab Experiments

(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has several advantages for lab experiments. It is a potent activator of the potassium channel, making it a valuable tool for studying the mechanisms of various biological processes. It is also stable and can be easily synthesized, making it readily available for research purposes. However, (1-ethylpropyl)(1H-indol-3-ylmethyl)amine has some limitations. It is relatively expensive compared to other potassium channel activators, and its effects can be dose-dependent, making it difficult to interpret results.

Future Directions

(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has many potential future directions for research. It could be used to study the mechanisms of various biological processes, such as neuronal excitability, smooth muscle contraction, and insulin secretion. It could also be used to develop new drugs that target the potassium channel, which could have therapeutic applications for a variety of diseases. Additionally, (1-ethylpropyl)(1H-indol-3-ylmethyl)amine could be used to develop new tools for studying the structure and function of the potassium channel, which could enhance our understanding of this important ion channel.

Synthesis Methods

(1-ethylpropyl)(1H-indol-3-ylmethyl)amine can be synthesized through a multi-step process involving the reaction of various reagents. The most common method involves the reaction of indole-3-acetaldehyde with 1-ethylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain pure (1-ethylpropyl)(1H-indol-3-ylmethyl)amine.

Scientific Research Applications

(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has been widely used in scientific research to study the mechanisms of various biological processes. It has been shown to activate the potassium channel and increase the activity of the calcium-activated potassium channel, which plays a crucial role in regulating the electrical activity of cells. This makes (1-ethylpropyl)(1H-indol-3-ylmethyl)amine a valuable tool for studying the mechanisms of various physiological processes such as neuronal excitability, smooth muscle contraction, and insulin secretion.

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)pentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-3-12(4-2)15-9-11-10-16-14-8-6-5-7-13(11)14/h5-8,10,12,15-16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHKIDNQYRACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-3-ylmethyl)pentan-3-amine

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